N-(azetidin-3-yl)pyrimidin-2-amine
Description
Contextualization within Nitrogen-Containing Heterocycles in Chemical Biology
The structural and functional diversity of nitrogen heterocycles allows them to mimic endogenous metabolites and natural products, making them pivotal in modern drug design. openmedicinalchemistryjournal.comelsevierpure.com They are classified based on ring size and the number of heteroatoms. mdpi.com Five- and six-membered rings containing one or more nitrogen atoms are particularly significant. openmedicinalchemistryjournal.com N-(azetidin-3-yl)pyrimidin-2-amine is a prime example of a molecule constructed from two such important nitrogen-containing heterocyclic scaffolds.
Significance of Pyrimidine (B1678525) and Azetidine (B1206935) Scaffolds as Pharmacophores
The two core components of this compound, the pyrimidine and azetidine rings, are both recognized as privileged pharmacophores in medicinal chemistry. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.
The pyrimidine scaffold, a six-membered ring with two nitrogen atoms, is a cornerstone of numerous biologically active compounds. nih.govresearchgate.net It is a key component of the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA. jacsdirectory.com This inherent biological relevance has made pyrimidine derivatives a focal point for the development of a wide range of therapeutic agents. jacsdirectory.comnih.gov The pyrimidine ring system is considered a "privileged structure" due to its ability to bind to multiple receptors with high affinity. researchgate.net Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others. researchgate.netjacsdirectory.com The versatility of the pyrimidine core allows for diverse substitutions, enabling the fine-tuning of pharmacological activity. researchgate.net
The azetidine scaffold is a four-membered saturated nitrogen-containing heterocycle. medwinpublishers.com While historically less explored than other nitrogen heterocycles due to challenges in their synthesis, azetidines have gained significant attention in recent years. medwinpublishers.comnih.gov The strained four-membered ring imparts a unique conformational rigidity and chemical reactivity. nih.govrsc.org This structural feature can be advantageous in drug design, offering a level of molecular rigidity that can lead to improved binding affinity and selectivity for biological targets. nih.gov Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The use of the fully reduced azetidine ring, as opposed to the more common β-lactam (azetidin-2-one) ring system, has become more prevalent in drug discovery. acs.org
Rationale for Focused Research on this compound and its Analogues
The combination of the pyrimidine and azetidine scaffolds in this compound presents a compelling rationale for its focused investigation. The pyrimidine moiety provides a well-established platform for interacting with various biological targets, particularly kinases, while the azetidine ring offers a unique three-dimensional structural element that can be exploited to enhance potency and selectivity. nih.govnih.gov
Research into analogues of this compound often involves modifying either the pyrimidine or the azetidine ring to explore structure-activity relationships (SAR). For instance, substitutions on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding to target proteins. nih.gov Similarly, modifications to the azetidine ring, such as the addition of substituents or its incorporation into spirocyclic or fused ring systems, can significantly impact the compound's physicochemical properties and biological activity. acs.orgnih.gov
The focused research on this compound and its derivatives is driven by the potential to develop novel therapeutic agents. For example, derivatives of similar structures have been investigated as inhibitors of Janus kinase 1 (JAK1), a target for inflammatory diseases and cancer. nih.gov Furthermore, the exploration of related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines has led to the discovery of potent and selective histamine (B1213489) H3 receptor agonists with potential applications in central nervous system disorders. nih.gov The synthesis and biological evaluation of various azetidinone derivatives containing a pyrimidine moiety have also been a subject of study, highlighting the ongoing interest in combining these two pharmacophores. niscpr.res.innih.gov
Below is a table of some representative analogues and related compounds that have been a subject of research, highlighting the diversity of structures being explored.
| Compound Name | CAS Number | Molecular Formula |
| This compound dihydrochloride | 1380300-74-2 | C7H12Cl2N4 |
| 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride | Not Available | C7H10N4·2HCl |
| N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine | 2034421-22-0 | C13H14N4O2S |
| N-(Azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine | 2097991-13-2 | C10H14N4 |
| 4-(Azetidin-3-yl)pyrimidine | 1236861-79-2 | C7H9N3 |
Structure
3D Structure
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2,(H,9,10,11) |
InChI Key |
GBPZECRPLNUWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=NC=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Core Scaffold Synthesis
The construction of the pyrimidine-azetidine core can be approached through various synthetic routes, including the coupling of pre-formed heterocyclic rings and the de novo synthesis of one ring onto the other. Key strategies involve nucleophilic aromatic substitution, cyclization reactions of tailored precursors, and multicomponent reactions.
Nucleophilic Aromatic Substitution Approaches
A primary and efficient method for assembling the N-(azetidin-3-yl)pyrimidin-2-amine scaffold is through nucleophilic aromatic substitution (SNAr). wikipedia.org This approach typically involves the reaction of a suitably activated pyrimidine (B1678525) ring with an azetidine (B1206935) nucleophile. The pyrimidine ring is generally rendered electrophilic by the presence of a good leaving group, such as a halide, at a position activated by electron-withdrawing groups or the ring's inherent electron deficiency. fishersci.co.uknih.gov
The key step in this synthesis is the displacement of a leaving group from the pyrimidine ring by the nitrogen atom of an azetidine derivative. A common strategy employs a 2-amino-4-chloropyrimidine as the electrophile and a protected 3-aminoazetidine as the nucleophile. acs.org For instance, the reaction between commercially available or synthesized 4-chloro-2-aminopyrimidines and Boc-protected 3-aminoazetidine can be performed under thermal conditions, often accelerated by microwave irradiation, to yield the coupled product. acs.org Subsequent deprotection of the azetidine's amino group under acidic conditions affords the final this compound core. acs.org The reaction is regioselective, with the nucleophilic attack preferentially occurring at the more electrophilic C4 position of the 2-aminopyrimidine ring. acs.org
| Electrophile | Nucleophile | Conditions | Product | Ref |
| 4-Chloro-2-aminopyrimidine | tert-butyl (azetidin-3-yl)carbamate | Microwave, 120–150 °C | tert-butyl (1-(2-aminopyrimidin-4-yl)azetidin-3-yl)carbamate | acs.org |
| 4-Chloro-2-methanesulfonyl pyrimidine | N-Boc piperazine (B1678402) | Sequential one-pot reaction | 4-(4-Boc-piperazin-1-yl)-2-methanesulfonyl pyrimidine | acs.orgnih.gov |
Cyclization Reactions and Precursor Transformations
An alternative to coupling pre-formed rings involves the synthesis of one heterocycle through a cyclization reaction using a precursor already bearing the other ring. This strategy allows for the construction of the core scaffold from more linear starting materials.
Azetidine Ring Formation: Modern synthetic methods offer various ways to construct the strained azetidine ring. magtech.com.cnrsc.orgrsc.org These methods can be adapted to precursors containing a pyrimidine moiety.
Intramolecular C-N Bond Formation: A common approach involves the intramolecular nucleophilic substitution of a γ-haloamine. A pyrimidine-containing amine with a leaving group at the appropriate distance can be cyclized under basic conditions to form the azetidine ring.
Radical Cyclization: Copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides represents a modern approach to azetidine synthesis. nih.gov A precursor containing a pyrimidine-substituted nitrogen and a terminal alkyne could potentially be cyclized via this anti-Baldwin pathway.
Electrocyclization: A 4π-electrocyclization of N-allenylnitrones, generated in situ from O-propargylic oximes, can lead to the formation of azetidine nitrones, which are valuable intermediates for further functionalization. acs.org
Pyrimidine Ring Formation: The pyrimidine ring can be constructed from acyclic precursors using well-established condensation reactions. mdpi.comnih.gov For example, the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine is a classic method. An azetidine-substituted amidine or a 1,3-dielectrophile could serve as a key building block in such a strategy to form the pyrimidine ring directly onto the azetidine scaffold.
Multicomponent Reactions in Pyrimidine-Azetidine Scaffold Construction
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov While no direct MCR for the this compound scaffold has been extensively reported, established MCRs for pyrimidine synthesis could be adapted.
For instance, a catalyzed [2+2+2] cyclization strategy involving ketones and nitriles can be used to form highly substituted pyrimidines. mdpi.com A plausible MCR approach could involve the reaction of an azetidine-containing building block, such as an azetidine-substituted amidine, with two other components that provide the remaining carbon atoms of the pyrimidine ring. This would allow for the rapid assembly of the core structure in a convergent and atom-economical fashion.
Derivatization Strategies for this compound Analogues
Functionalization of the core this compound scaffold is essential for exploring structure-activity relationships. Modifications can be introduced at several positions, including the azetidine ring nitrogen, the azetidine side chain, and various positions on the pyrimidine ring.
Modifications at the Azetidine Ring Nitrogen and Side Chain
The amino group on the azetidine ring is a key handle for derivatization.
Reductive Amination: The primary amine at the C3 position of the azetidine can be readily functionalized via reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). acs.orgcommonorganicchemistry.comacsgcipr.org This method is highly effective for introducing a wide range of linear and branched alkyl groups, as well as cyclic moieties, onto the exocyclic nitrogen. acs.org Over-alkylation is generally not an issue, especially with sterically hindered aldehydes or ketones. acs.org
Aza-Michael Addition for Side Chain Construction: A powerful strategy for introducing a functionalized side chain at the C3 position of the azetidine ring involves the aza-Michael addition. mdpi.combohrium.commdpi.com This approach starts with an N-Boc-azetidin-3-one, which is converted to an α,β-unsaturated ester, such as methyl (N-Boc-azetidin-3-ylidene)acetate, via a Horner-Wadsworth-Emmons reaction. nih.govresearchgate.net This Michael acceptor can then react with various nitrogen nucleophiles (e.g., other amines, heterocycles) to generate 3,3-disubstituted azetidine derivatives, effectively creating a new side chain. mdpi.combohrium.com
| Starting Material | Reagent(s) | Reaction Type | Product Feature | Ref |
| N-(1-(2-aminopyrimidin-4-yl)azetidin-3-yl)amine | Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination | N-alkylated azetidine amine | acs.org |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Piperidine, DBU | Aza-Michael Addition | 3-(Piperidin-1-yl)-3-(acetoxymethyl)azetidine | mdpi.com |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole, DBU | Aza-Michael Addition | 3-(Pyrazol-1-yl)-3-(acetoxymethyl)azetidine | mdpi.com |
Substituent Variations on the Pyrimidine Ring
Introducing diversity to the pyrimidine ring can be achieved either by using substituted starting materials during the core synthesis or by post-synthetic modification of the assembled scaffold.
Use of Substituted Precursors: The nucleophilic aromatic substitution approach (see 2.1.1) is highly amenable to creating diversity. A range of 2-amino-4-chloropyrimidines bearing different substituents at the C5 and C6 positions can be used as starting materials. acs.org These precursors can be synthesized from appropriately substituted pyrimidin-4(3H)-one derivatives by treatment with reagents like phosphorus oxychloride (POCl₃). acs.org
Palladium-Catalyzed Cross-Coupling Reactions: For post-synthetic modification, palladium-catalyzed cross-coupling reactions are exceptionally powerful tools. mdpi.com If the pyrimidine ring contains a halide (e.g., Cl, Br) or a triflate group, it can undergo reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups. mdpi.com
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new C-N bonds, allowing for the introduction of various amino substituents. mdpi.com
These methods provide a robust platform for systematically modifying the pyrimidine portion of the molecule, enabling the fine-tuning of its chemical properties. acs.orgnih.govnih.govproquest.com
Molecular Design and Structure Activity Relationship Sar Investigations
Rational Design Principles for N-(azetidin-3-yl)pyrimidin-2-amine Derivatives
The rational design of this compound derivatives is often guided by a structure-based approach, aiming to optimize interactions with specific biological targets. A key strategy involves identifying a lead compound and systematically modifying its structure to improve its binding affinity and functional activity.
For instance, in the development of histamine (B1213489) H3 receptor (H3R) agonists, the non-imidazole compound 4-(3-azetidin-1-yl)pyrimidin-2-amine was identified as a partial agonist through a screening campaign. nih.gov This served as a starting point for the rational design of more potent analogues. The design strategy focused on introducing a basic amine, a feature essential for interaction with key residues in the target's catalytic site, such as the aspartic acids in the H3 receptor. nih.govresearchgate.net
Another guiding principle is the modification of the scaffold to improve physicochemical and pharmacokinetic properties. For example, in the design of C-C chemokine receptor CCR2 antagonists, a common challenge is mitigating binding to the hERG (human Ether-à-go-go-Related Gene) channel, which can lead to cardiotoxicity. Researchers have explored replacing parts of the molecule, such as an amide bond with heterocyclic rings, as a strategy to reduce this off-target activity. nih.gov
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For this compound derivatives, SAR investigations have focused on substitutions on both the azetidine (B1206935) and pyrimidine (B1678525) rings.
Impact of Azetidine Ring Substitutions on Biological Activity
The azetidine ring is a critical component for the biological activity of this class of compounds. Its integrity is often essential for maintaining the desired pharmacological effect. Studies on related compounds have shown that opening the azetidine ring can lead to a complete loss of activity, indicating its importance in correctly orienting the molecule for binding to its target. nih.gov
In the context of H3R agonists, SAR studies revealed that the substitution pattern on the basic amine attached to the azetidine ring significantly influences potency. A series of analogues of 4-(3-azetidin-1-yl)pyrimidin-2-amine demonstrated that varying the alkyl substitutions on this amine could modulate the compound's efficacy, leading to the identification of full agonists with nanomolar potency. nih.gov The key compound, VUF16839, which incorporates a specific alkyl substitution, showed a remarkable increase in on-target activity. nih.gov
The table below illustrates the effect of substitutions on the amino group of the azetidine moiety on H3 receptor agonist activity.
| Compound | Substitution on Azetidine Amine | H3R Agonist Activity (pEC50) |
| 11b | -H | Partial Agonist |
| 14d (VUF16839) | Specific alkyl substitution | 9.5 |
Table based on data from a study on H3 receptor agonists. nih.gov
These findings underscore the critical role of the azetidine ring and its substituents in defining the biological profile of these molecules.
Role of Pyrimidine Ring Modifications in Modulating Activity
Modifications to the pyrimidine ring are a key strategy for fine-tuning the biological activity of this compound derivatives. The pyrimidine ring itself often acts as a crucial scaffold for interactions with the biological target. acs.org
SAR studies on related pyrimidine-containing compounds have provided valuable insights. For example, in a series of 2-amino-6-(benzylamino)pyrimidines designed as DNA polymerase III inhibitors, substituents at the 4-position of the pyrimidine ring had complex effects on activity. While alkoxy and phenoxy groups decreased activity compared to the parent 4-oxo compound, the addition of alkyl or halo groups to the phenoxy substituent enhanced activity, suggesting the presence of a hydrophobic binding pocket near this position. nih.gov
Substitutions at other positions also play a significant role. Replacing the hydrogen at the 5-position with small alkyl groups like methyl or ethyl was found to drastically reduce inhibitory activity. However, substitution with bromo or iodo atoms resulted in compounds that were equipotent with the parent, suggesting that while there is a steric constraint, charge-transfer interactions might stabilize the active conformation. nih.gov In the design of ENPP1 inhibitors, the pyrimidine moiety was shown to form a hydrogen bond with a key lysine (B10760008) residue (K295) and engage in π-π stacking interactions with tyrosine (Y340) and phenylalanine (F257) residues in the binding site. acs.org
The table below summarizes the effects of pyrimidine ring substitutions on the inhibition of DNA polymerase III.
| Parent Compound | Substitution Position | Substituent | Effect on Inhibitory Activity |
| 6-(benzylamino)uracil | 5 | -CH3, -C2H5 | Drastically decreased |
| 6-(benzylamino)uracil | 5 | -Br, -I | Equipotent to parent |
| 2-amino-6-(benzylamino)pyrimidine | 4 | -O-Alkyl, -O-Phenyl | Less active than 4-oxo parent |
| 2-amino-6-(benzylamino)pyrimidine | 4 | -O-Phenyl-Alkyl, -O-Phenyl-Halo | More active than 4-phenoxy |
Table based on findings from a study on DNA polymerase III inhibitors. nih.gov
These examples highlight how systematic modification of the pyrimidine ring can modulate biological activity by altering steric, electronic, and hydrophobic interactions with the target protein.
Conformational Aspects and Their Influence on SAR
The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For derivatives of this compound, the relative orientation of the azetidine and pyrimidine rings, as well as the conformation of any substituents, can significantly influence activity.
In some molecular scaffolds, the azetidine ring is indispensable for maintaining the active conformation. nih.gov For pyrimidine-based inhibitors, the conformation of substituent groups relative to the pyrimidine ring is critical. For instance, studies on 6-(benzylamino)uracils have indicated that for optimal activity, the phenyl ring must adopt a conformation that is perpendicular to the plane of the pyrimidine ring. nih.gov It is theorized that charge-transfer stabilization of this specific "active conformation" can overcome the steric hindrance introduced by certain substituents, such as 5-halo groups. nih.gov
The proposed binding mode for the potent H3R agonist VUF16839 suggests that the non-imidazole scaffold can achieve key interactions similar to those of the endogenous ligand, histamine. nih.gov This implies that the molecule adopts a specific low-energy conformation that presents the key pharmacophoric features in the correct spatial arrangement to interact with the receptor's binding pocket. Conformational analysis, often aided by computational modeling and NMR studies, is therefore an essential tool in understanding the SAR of these compounds and in designing new derivatives with improved biological profiles. capes.gov.br
Target Specific Biological Investigations Pre Clinical and Mechanistic Focus
Histamine (B1213489) H3 Receptor (H3R) Agonism Studies
The Histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR), modulates the release of various neurotransmitters in the central nervous system, including histamine, acetylcholine, and dopamine. nih.gov This regulatory role makes it a significant target for therapeutic intervention in neurological and psychiatric disorders. nih.govsemanticscholar.org
While a diverse range of H3R antagonists and inverse agonists exists, the development of agonists has traditionally centered on derivatives of imidazole (B134444), the natural ligand for the receptor. nih.govnih.govacs.org However, an in-house screening campaign led to the discovery of the non-imidazole compound, 4-(3-azetidin-1-yl)pyrimidin-2-amine 11b, which was identified as a partial H3R agonist. nih.govnih.govacs.org This discovery prompted further investigation into the design, synthesis, and structure-activity relationships of its analogues.
Subsequent research yielded a series of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines that demonstrated high affinity for the H3R. nih.gov The evaluation of these compounds for H3R agonism was conducted in vitro using a cyclic adenosine (B11128) monophosphate (cAMP) response element (CRE) luciferase reporter gene assay. nih.govnih.gov This series produced several full agonists, with their potency being influenced by the alkyl substitution pattern on the basic amine. nih.govnih.gov
One key analogue, VUF16839 (14d), emerged as a particularly potent, full agonist at the human H3R, exhibiting high affinity and subnanomolar potency. nih.govnih.gov The in vitro pharmacological profile of this series highlights the potential of the N-(azetidin-3-yl)pyrimidin-2-amine scaffold in generating effective H3R agonists. nih.gov
Table 1: In Vitro H3R Agonist Activity of Key Analogues
| Compound | Affinity (pKi) | Potency (pEC50) | Efficacy |
|---|---|---|---|
| 11b | - | - | Partial Agonist |
| 14d (VUF16839) | 8.5 | 9.5 | Full Agonist |
Data sourced from studies on 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine analogues. nih.govnih.gov
The development of non-imidazole H3R ligands is a significant area of research. acs.org Ligands containing an imidazole ring have been associated with potential drug-drug interactions due to their tendency to inhibit cytochrome P450 (CYP) enzymes, and they often exhibit poor brain penetration. nih.gov The discovery of potent H3R agonists, such as the this compound series, that lack the imidazole moiety represents a crucial advancement. nih.govacs.org
These non-imidazole compounds, like VUF16839 (14d), not only show high on-target activity but also demonstrate weak activity on CYP enzymes and good metabolic stability. nih.govnih.gov This profile makes them valuable tool compounds for H3R research and potentially more viable candidates for further development, avoiding the common pitfalls associated with their imidazole-containing counterparts. nih.govacs.org The successful replacement of the imidazole group with moieties like piperazine (B1678402) and other tertiary amines has been a consistent goal in the field. mdpi.com
Studies into the structure-activity relationships of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues have provided insights into the mechanism of H3R activation. The potency and affinity of these compounds were found to be sensitive to substitutions at position 6 of the pyrimidine (B1678525) ring. nih.gov Reducing the size of the substituent at this position generally led to an improvement in both affinity (pKi) and potency (pEC50) at the human H3R. nih.gov
Furthermore, the alkyl substitution pattern on the basic amino group of the azetidine (B1206935) ring was shown to modulate the agonist activity, leading to a range of potencies from partial to full agonism. nih.govnih.gov Molecular modeling studies suggest that the proposed binding mode of the key agonist VUF16839 (14d) involves key interactions with the receptor that are similar to those of the endogenous ligand, histamine. nih.govnih.gov This indicates that the aminopyrimidine core, combined with the azetidine moiety, effectively mimics the necessary interactions for receptor activation, providing a new, non-imidazole scaffold for designing H3R agonists. nih.gov
Broader Biological Activity Profiling (In Vitro Studies)
The pyrimidine scaffold is a well-known pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial and antifungal properties. asianjpr.comnih.gov Consequently, derivatives of this compound and related structures have been investigated for these effects.
The 2-azetidinone skeleton, also known as the β-lactam ring, is a recognized building block for compounds with antimicrobial activity. mdpi.comresearchgate.net Various pyrimidine derivatives have been synthesized and screened for their antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govinnovareacademics.in
For instance, studies on pyrimidine derivatives have demonstrated significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov One study determined the minimum inhibitory concentration (MIC) of a pyrimidine derivative to be 62.5 μg/mL against B. subtilis and 125 μg/mL against E. coli. nih.gov Similarly, azetidinone derivatives have shown activity against strains like Staphylococcus epidermidis and Pseudomonas aeruginosa. mdpi.comresearchgate.net The antibacterial efficacy of these compounds is often compared to standard antibiotics like ampicillin. mdpi.comaip.org
Table 2: Antibacterial Activity of Selected Pyrimidine and Azetidinone Derivatives
| Compound Class | Bacteria | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Pyrimidine Derivative | Bacillus subtilis | MIC | 62.5 µg/mL | nih.gov |
| Pyrimidine Derivative | Escherichia coli | MIC | 125 µg/mL | nih.gov |
| Pyrimidine Derivative | Staphylococcus aureus | MIC | 250 µg/mL | nih.gov |
| Azetidinone Derivative | Staphylococcus epidermidis | MIC | 128 µg/mL | mdpi.com |
This table presents a selection of findings from broader studies on related compound classes.
In addition to antibacterial action, pyrimidine derivatives have been a focus of research for developing new antifungal agents, particularly for agricultural applications. nih.gov In vitro antifungal activity is often assessed using the poisoned food technique against a panel of phytopathogenic fungi. nih.govnih.gov
Studies have shown that certain pyrimidine derivatives exhibit potent fungicidal activities, sometimes exceeding those of commercial fungicides. nih.govnih.gov For example, a series of pyrimidine derivatives containing an amide moiety was tested against fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov One compound in this series demonstrated an inhibition rate of 88.5% against B. dothidea, comparable to the commercial fungicide Pyrimethanil. nih.gov Another derivative showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to that of Pyrimethanil (32.1 μg/ml). nih.gov These findings underscore the potential of the pyrimidine core structure in the discovery of novel antifungal compounds. nih.govnih.govnih.gov
Table 3: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/ml | Reference |
|---|---|---|---|
| 5o | Botryosphaeria dothidea | 88.5 | nih.gov |
| 5i | Botryosphaeria dothidea | 82.1 | nih.gov |
| 5l | Botryosphaeria dothidea | 81.1 | nih.gov |
| 5n | Botryosphaeria dothidea | 84.1 | nih.gov |
| Pyrimethanil (Control) | Botryosphaeria dothidea | 84.4 | nih.gov |
Data sourced from a study on pyrimidine derivatives containing an amide moiety. nih.gov
Evaluation of Anticancer Activities and Associated Molecular Mechanisms
The core structure of this compound is a key pharmacophore in the design of various derivatives with potent anticancer activities. While direct studies on the anticancer effects of the parent compound are not extensively documented in publicly available research, its integration into more complex molecules has led to the development of significant inhibitors of cancer-related targets. Research has primarily focused on derivatives that exhibit antiproliferative effects by targeting specific signaling pathways crucial for tumor growth and survival.
A notable area of investigation involves the incorporation of the azetidinyl pyrimidine moiety into compounds targeting Janus kinases (JAKs). google.com The JAK family of enzymes plays a critical role in signal transduction pathways that regulate cell growth, differentiation, and immune responses. Dysregulation of JAK signaling is implicated in various cancers. Derivatives of this compound have been synthesized and evaluated as JAK inhibitors, demonstrating the therapeutic potential of this scaffold in oncology. google.com
Furthermore, the broader class of pyrimidine derivatives has been extensively explored for anticancer properties. For instance, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized, showing inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov One such derivative, compound 8a , demonstrated significant inhibitory activity against EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov This compound was also shown to induce apoptosis in PC-3 prostate cancer cells and increase the levels of caspase-3, a key executioner of apoptosis. nih.gov
The anticancer activity of pyrimidine-based compounds extends to other cancer cell lines as well. For example, certain 2,4-diaryl pyrimidine derivatives containing a thiophene (B33073) fragment have been identified as potent third-generation EGFR inhibitors, with one compound exhibiting an IC50 value of 0.0022 µM against EGFR mutant cells. nih.gov This particular compound also demonstrated the ability to arrest the cell cycle at the G0/G1 phase and induce apoptosis in H1975 lung cancer cells. nih.gov
The table below summarizes the cytotoxic activity of selected pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines. nih.gov
| Compound | A-549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 8a | 10.21±0.87 | 7.98±0.65 | 11.54±0.98 | 15.32±1.34 |
| 8b | 12.45±1.03 | 9.87±0.76 | 14.23±1.15 | 18.91±1.67 |
| 9a | 15.67±1.29 | 9.26±0.81 | 16.78±1.43 | 21.09±1.98 |
These findings underscore the importance of the this compound scaffold as a foundational element for developing novel anticancer agents with defined molecular mechanisms.
Potential as Protein Kinase Inhibitors and Other Receptor Modulators
The chemical framework of this compound is a versatile scaffold for the development of potent and selective protein kinase inhibitors. google.com Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer, making them attractive therapeutic targets. google.comnih.gov
Derivatives of this compound have been prominently featured in the patent literature as inhibitors of Janus kinases (JAKs). google.comgoogle.com JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for the function of numerous cytokines and growth factors involved in inflammation and malignancy. nih.gov Patents describe azetidine and cyclobutane (B1203170) derivatives based on this core structure as effective JAK inhibitors for the treatment of JAK-associated diseases, including inflammatory disorders and cancer. google.com
The pyrimidine ring within the this compound structure is a common feature in many kinase inhibitors, often acting as a bioisostere for the purine (B94841) ring of ATP and binding to the ATP-binding site of the kinase. nih.gov This has led to the development of numerous pyrimidine-based inhibitors targeting a range of kinases, including:
Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are recognized as effective EGFR inhibitors. nih.gov Several generations of EGFR inhibitors incorporate a pyrimidine core, which have shown efficacy against various cancers, including those with resistance mutations like T790M. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs): Fused pyrimidines have also been reported as CDK inhibitors. nih.gov CDKs are critical for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Patents describe 2-amino-pyrimidine derivatives as potent CDK inhibitors. google.com
Spleen Tyrosine Kinase (Syk): Pyrazolopyrazin-3-amine derivatives have been investigated as inhibitors of Syk, a key kinase in immune cell signaling. researchgate.net
Beyond protein kinases, derivatives of the this compound scaffold have been shown to modulate other important receptors. Notably, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity, non-imidazole agonists for the histamine H3 receptor (H3R). nih.govnih.gov The H3R is a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the central nervous system, regulating the release of various neurotransmitters. nih.gov One such derivative, VUF16839 (14d) , demonstrated nanomolar potency as a full H3R agonist. nih.govacs.org
Recently, derivatives featuring a pyrrolopyrimidinone core, which shares structural similarities with the pyrimidine aspect of this compound, have been identified as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). acs.org ENPP1 is an enzyme that negatively regulates the STING (stimulator of interferon genes) pathway, a critical component of the innate immune system. Inhibition of ENPP1 can enhance STING-mediated immune responses, which is a promising strategy for cancer immunotherapy. acs.org One such inhibitor, compound 31 , exhibited potent ENPP1 inhibition with an IC50 of 14.68 nM and demonstrated significant antitumor efficacy in preclinical models. acs.org
The table below highlights the inhibitory activity of selected kinase inhibitors that incorporate the broader pyrimidine or related heterocyclic scaffold.
| Compound/Derivative Class | Target Kinase/Receptor | Reported Activity (IC50/pKi) | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a ) | EGFRWT | 0.099 µM | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a ) | EGFRT790M | 0.123 µM | nih.gov |
| 2,4-diaryl pyrimidine derivative (6a ) | EGFR mutant cells | 0.0022 µM | nih.gov |
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine (VUF16839 ) | Histamine H3 Receptor (hH3R) | pKi = 8.5 | nih.gov |
| Pyrrolopyrimidinone derivative (31 ) | ENPP1 | 14.68 nM | acs.org |
This diverse range of biological activities demonstrates the significant potential of the this compound scaffold and its derivatives in modulating key biological targets for therapeutic benefit.
Computational Chemistry and Molecular Modeling Applications
Ligand-Target Interaction Analysis
The biological activity of a compound is fundamentally dictated by its ability to interact with specific protein targets. Computational analysis of these interactions provides a roadmap for understanding and optimizing the compound's therapeutic potential.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For N-(azetidin-3-yl)pyrimidin-2-amine, docking simulations are instrumental in identifying key binding interactions within the active site of various kinases, a common target class for pyrimidine-based inhibitors. nih.gov
In a typical docking study, the pyrimidine (B1678525) core of the molecule is predicted to form crucial hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor. acs.org The 2-amino group and the nitrogen atoms within the pyrimidine ring are well-positioned to act as hydrogen bond donors and acceptors, respectively. The azetidine (B1206935) ring, a saturated four-membered nitrogen-containing heterocycle, often extends into a hydrophobic pocket, where it can form van der Waals interactions with nonpolar residues. acs.orgnih.gov The secondary amine in the azetidine ring can also participate in additional hydrogen bonding, further stabilizing the complex.
A hypothetical docking study of this compound into the ATP-binding site of a protein kinase, for instance, might reveal the interactions detailed in the table below.
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |
| Hydrogen Bond | 2-amino group | Alanine (backbone carbonyl) |
| Hydrogen Bond | Pyrimidine N1 | Leucine (backbone amide) |
| Hydrogen Bond | Azetidine NH | Aspartate (side chain carboxylate) |
| Hydrophobic Interaction | Azetidine ring | Valine, Leucine, Isoleucine |
| π-π Stacking | Pyrimidine ring | Phenylalanine, Tyrosine |
These predicted binding modes provide a structural hypothesis for the compound's activity and guide the design of derivatives with improved potency and selectivity. researchgate.net
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation of this compound bound to a target protein would reveal the stability of the binding interactions and any conformational changes in the protein or ligand. researchgate.net
Key insights from an MD study would include:
Stability of Hydrogen Bonds: The persistence of the hydrogen bonds identified in docking studies over the simulation time course.
Conformational Flexibility: The degree of movement of the azetidine ring within the hydrophobic pocket.
Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein.
Binding Free Energy Calculations: Estimation of the binding affinity through methods like MM-PBSA or MM-GBSA.
Studies on related azetidine-containing compounds have shown that the strained four-membered ring can influence the conformational preferences of the molecule, which can be further explored through MD simulations. nih.gov
Quantum Chemical Investigations and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. These methods can elucidate properties that are crucial for its reactivity and interaction with biological targets. modern-journals.com
Important parameters derived from quantum chemical calculations include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of hydrogen bonding and other non-covalent interactions.
Partial Atomic Charges: Calculation of the charge distribution on each atom helps in understanding the molecule's polarity and its ability to engage in electrostatic interactions.
For this compound, the nitrogen atoms of the pyrimidine and azetidine rings are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors. The amino group's hydrogens would conversely be regions of positive potential.
| Quantum Chemical Parameter | Significance for this compound |
| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. |
| Molecular Electrostatic Potential | Predicts sites for non-covalent interactions. |
| Atomic Charges | Quantifies the polarity and electrostatic interactions. |
These theoretical calculations complement experimental findings and provide a robust framework for understanding the molecule's intrinsic properties. nih.govresearchgate.net
In Silico ADME Profiling and Drug-Likeness Considerations
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME profiling uses computational models to predict these properties for this compound before extensive experimental testing. nih.gov
Predicted ADME properties and drug-likeness parameters often include:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. This compound is likely to be compliant with these rules.
Topological Polar Surface Area (TPSA): TPSA is a predictor of drug absorption and brain penetration.
Aqueous Solubility: Prediction of how well the compound dissolves in water.
Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions by assessing the compound's ability to inhibit key metabolic enzymes.
Blood-Brain Barrier (BBB) Penetration: Prediction of the compound's ability to cross into the central nervous system.
A summary of predicted ADME and drug-likeness properties for this compound might look like this:
| Property | Predicted Value/Compliance | Implication |
| Molecular Weight | ~150 g/mol | Compliant with Lipinski's Rule |
| logP | Low to moderate | Good balance of solubility and permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule |
| TPSA | Moderate | Likely good oral absorption |
| CYP Inhibition | Low | Low potential for drug-drug interactions |
These in silico predictions are invaluable for identifying potential liabilities early in the drug discovery process and for prioritizing compounds for further development. nih.govnih.gov
Future Directions and Emerging Research Avenues
Development of Advanced and Sustainable Synthetic Methodologies
The creation of N-(azetidin-3-yl)pyrimidin-2-amine and its derivatives is moving beyond traditional batch chemistry towards more efficient and environmentally friendly methods. A significant area of focus is the development of synthetic routes that are not only high-yielding but also sustainable and capable of producing a wide range of analogues for screening.
One of the most powerful emerging strategies is Diversity-Oriented Synthesis (DOS) . nih.govresearchgate.net This approach aims to efficiently generate libraries of structurally diverse small molecules from simple, common starting materials. nih.govrsc.org By applying a DOS strategy to the pyrimidine (B1678525) core, researchers can create large collections of related compounds with varied functionalities and three-dimensional shapes. nih.govacs.org This is crucial for exploring a wider range of biological targets and for fine-tuning the properties of lead compounds. researchgate.net These methods often involve a limited number of synthetic steps, making the process more economical and efficient. nih.govrsc.org
In line with green chemistry principles, modern techniques are being adopted to reduce waste and energy consumption. sciencescholar.us Methods such as microwave-assisted synthesis and solvent-free grinding have been successfully used to prepare pyrimidine derivatives, often leading to shorter reaction times and higher yields. sciencescholar.usresearchgate.net Another advanced technique is flow chemistry , where reactions are performed in continuous-flow reactors. This method offers precise control over reaction conditions and can be safer and more scalable than traditional batch processes, as demonstrated in the synthesis of various pyrimidinone scaffolds. researchgate.net
Furthermore, the discovery of novel catalytic systems is streamlining the synthesis of the core pyrimidine structure. Researchers have reported various metal-catalyzed and metal-free methods, such as those using zinc chloride, ammonium (B1175870) iodide, or copper catalysts, to facilitate the efficient construction of the pyrimidine ring from simple precursors. organic-chemistry.org
Exploration of Novel Biological Targets and Mechanisms of Action
While much of the initial research on this compound analogues has centered on their activity as high-affinity ligands for the histamine (B1213489) H₃ receptor (H₃R) , the structural components of the molecule suggest a much broader potential. nih.govnih.govmdpi.com The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.govorientjchem.orggrowingscience.com
Future research will likely explore the activity of this compound class against other targets. For instance, different pyrimidine derivatives have shown potent activity as:
Enzyme inhibitors , targeting kinases (such as EGFR and PIM-1), carbonic anhydrases, cholinesterases, and aldose reductase. nih.govrsc.orgnih.gov
Anticancer agents that can induce apoptosis and disrupt tubulin polymerization. rsc.orgnih.gov
Antimicrobial agents with activity against various bacterial strains. orientjchem.orgorientjchem.org
GABA uptake inhibitors , a property associated with the azetidine (B1206935) ring. nih.gov
By systematically modifying the core structure, researchers can screen libraries of this compound derivatives against these and other target classes to uncover novel therapeutic applications.
Biological Activities of Various Pyrimidine Scaffolds
This table summarizes the diverse biological targets and activities reported for compounds containing the pyrimidine core structure, highlighting potential areas for future investigation of this compound derivatives.
| Target Class | Specific Target/Activity | Reference |
|---|---|---|
| Receptors | Histamine H₃ Receptor (H₃R) Agonist | nih.gov |
| Enzyme Inhibitors | Kinases (PIM-1, EGFR) | nih.govrsc.org |
| Carbonic Anhydrase, Cholinesterase | nih.gov | |
| GABA Uptake | nih.gov | |
| Dihydrofolate Reductase (DHFR) | sifisheriessciences.com | |
| Anticancer | Apoptosis Induction | rsc.org |
| Tubulin Polymerization Inhibition | nih.gov | |
| Antimicrobial | Antibacterial | orientjchem.orgorientjchem.org |
Advanced Computational Approaches in this compound Research
Computational chemistry is becoming an indispensable tool for accelerating drug discovery, and its application to this compound research is a key future direction. These in silico methods allow for the rapid assessment of large numbers of virtual compounds, saving significant time and resources.
Molecular docking and molecular dynamics (MD) simulations are being used to predict how these molecules bind to their targets. mdpi.com For example, docking studies have been crucial in understanding the interaction of analogues with the histamine H₃ receptor, guiding the design of more potent and selective ligands. mdpi.com
A major focus is the use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction . sifisheriessciences.comresearchgate.net By calculating properties such as lipophilicity, solubility, and potential for crossing the blood-brain barrier, researchers can prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.govtandfonline.comtandfonline.com
Furthermore, virtual screening techniques are being employed to identify new potential biological targets. mdpi.com This can involve docking a library of compounds, including this compound analogues, against the structures of many different proteins to find new hits. nih.gov An alternative approach, known as inverse virtual screening , takes a single active compound and screens it against a database of proteins to hypothesize its biological target(s). researchgate.net
Computational Methods in Pyrimidine Derivative Research
This table outlines the primary computational techniques being applied to the study of pyrimidine-based compounds to predict their behavior and guide experimental work.
| Computational Method | Application | Reference |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinity at a target site. | mdpi.com |
| Molecular Dynamics (MD) | Simulating the dynamic movement and stability of the ligand-protein complex. | mdpi.com |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity properties (e.g., Lipinski's Rule of Five, BBB penetration). | nih.govsifisheriessciences.com |
| Virtual Screening | Screening large libraries of compounds against a biological target to find new inhibitors. | mdpi.com |
| Inverse Virtual Screening | Screening a single compound against a library of biological targets to identify its mechanism of action. | researchgate.net |
Strategic Development of this compound as Chemical Biology Tools
Beyond their potential as therapeutics, highly potent and selective compounds derived from the this compound scaffold are being developed as chemical biology tools . These tools, often called chemical probes, are essential for studying the function of proteins within cells and organisms.
A key example is the analogue VUF16839 , which has been identified as a promising tool compound for H₃R research due to its high potency, selectivity, and good metabolic stability. nih.gov Such a compound can be used to selectively activate or block a specific receptor, allowing researchers to dissect its role in complex physiological processes like cognition and sleep-wake regulation. nih.gov
The development of synthetic libraries based on the pyrimidine scaffold, particularly through DOS, is a strategic way to generate novel chemical probes. researchgate.netacs.org These libraries can be screened to identify tools for interacting with and studying a wide range of biological macromolecules, including those that have been traditionally difficult to target. nih.gov By attaching fluorescent tags or other labels to these compounds, they can also be adapted for use in advanced biological imaging techniques to visualize the location and dynamics of their targets in living systems.
Q & A
Basic: What are the optimized synthetic routes for N-(azetidin-3-yl)pyrimidin-2-amine, and what reaction conditions are critical for high yield?
Answer:
The synthesis typically involves multi-step reactions, including condensation of azetidine derivatives with pyrimidine precursors. Key steps may include:
- Azetidine Ring Functionalization: Substitution reactions at the azetidine nitrogen using nucleophiles (e.g., pyrimidin-2-amine) under basic conditions (e.g., sodium hydride or potassium carbonate) .
- Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to link aromatic/heteroaromatic groups to the azetidine core, requiring inert atmospheres and solvents like dioxane or DMF .
- Critical Conditions:
- Temperature: Controlled heating (60–100°C) to prevent side reactions.
- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient coupling .
- Purification: Chromatography or crystallization to isolate the product, with yields optimized to >70% via microwave-assisted synthesis in some protocols .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Advanced analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify connectivity, e.g., azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 191.1 for C₇H₁₁N₄) .
Advanced: What methodologies are employed to evaluate the binding affinity of this compound to biological targets such as kinases or DNA repair enzymes?
Answer:
- In Vitro Binding Assays:
- Cellular Mechanistic Studies:
Advanced: How can structural modifications of this compound enhance its pharmacokinetic properties?
Answer:
- Substituent Engineering:
- Prodrug Strategies: Esterification of amine groups enhances oral bioavailability (e.g., 7k in achieved >60% bioavailability) .
- Solubility Optimization: Introduction of polar groups (e.g., hydroxyl or sulfonate) increases aqueous solubility for parenteral administration .
Advanced: What in vivo models are suitable for assessing the therapeutic potential of this compound in oncology research?
Answer:
- Xenograft Models:
- Pharmacokinetic (PK) Profiling:
Advanced: How do reaction conditions influence the regioselectivity of this compound derivatives during functionalization?
Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for azetidine substitution, while non-polar solvents (toluene) stabilize carbocation intermediates in Friedel-Crafts alkylation .
- Catalytic Systems:
- Palladium Ligands: Bulky ligands (XPhos) direct coupling to less sterically hindered positions on the pyrimidine ring .
- Acid/Base Additives: Trifluoroacetic acid (TFA) protonates competing nucleophiles, enhancing selectivity .
Advanced: What computational tools are used to predict the bioactivity of this compound analogs?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses to targets like Mnk2 or WRN helicase .
- QSAR Models: Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., topological polar surface area) with IC₅₀ values .
- ADMET Prediction: SwissADME or ADMETLab forecasts absorption, toxicity, and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
